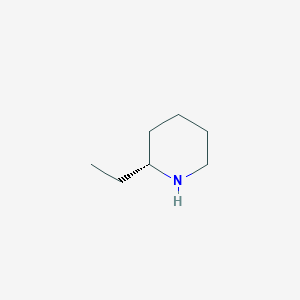

(R)-2-Ethylpiperidine

Description

Significance of Enantiomerically Pure Piperidine (B6355638) Derivatives in Chemical Research

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in medicinal chemistry and drug discovery. encyclopedia.pub The ability to selectively prepare one enantiomer over the other allows researchers to investigate the specific pharmacological properties of each stereoisomer, leading to the development of drugs with improved efficacy and reduced side effects. Enantiomerically pure piperidines, such as (R)-2-Ethylpiperidine, serve as crucial chiral building blocks, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. sigmaaldrich.com This approach significantly simplifies the synthetic route to chiral targets and ensures the desired stereochemical outcome. The demand for such chiral building blocks has spurred the development of innovative and efficient synthetic methodologies.

Historical Context of Chiral Amine Synthesis Relevant to (R)-2-Ethylpiperidine

The synthesis of chiral amines has been a long-standing challenge in organic chemistry. tudelft.nlresearchgate.net Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The latter half of the 20th century witnessed significant advancements in asymmetric synthesis, enabling the direct preparation of enantiomerically enriched amines.

Key developments relevant to the synthesis of (R)-2-Ethylpiperidine include:

Asymmetric Hydrogenation: The development of chiral catalysts for the hydrogenation of prochiral substrates, such as enamines or pyridinium (B92312) salts, has become a powerful tool for accessing chiral piperidines. dicp.ac.cnacs.orgdicp.ac.cn This method offers high atom economy and enantioselectivity.

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules.

Biocatalysis: The use of enzymes, such as transaminases and oxidoreductases, has emerged as a green and highly selective method for chiral amine synthesis. tudelft.nlnih.govunipd.itnih.gov These biocatalytic approaches often proceed under mild conditions and with excellent stereocontrol. researchgate.netrsc.org

Scope and Academic Relevance of (R)-2-Ethylpiperidine

(R)-2-Ethylpiperidine serves as a valuable chiral intermediate in the synthesis of a variety of target molecules. Its academic relevance is demonstrated by its use in the development of new synthetic methods and its incorporation into molecules with potential biological activity. For instance, the 2-alkylpiperidine scaffold is a key feature in a number of medicinally important compounds. dicp.ac.cn Research has explored the synthesis of (R)-2-Ethylpiperidine through various routes, including the diastereoselective cyclization of amino carbonates and the hydrogenolysis of precursor molecules. semanticscholar.org Its hydrochloride salt is a stable, solid form that is convenient for handling and storage. sigmaaldrich.comaksci.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of (R)-2-Ethylpiperidine and its hydrochloride salt.

| Property | (R)-2-Ethylpiperidine (Free Base) | (R)-2-Ethylpiperidine Hydrochloride |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N · HCl |

| Molar Mass | 113.20 g/mol | 149.66 g/mol |

| CAS Number | 22160-08-3 | 155106-15-3 |

| Appearance | - | Solid |

| Melting Point | - | 216 - 220 °C |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comaksci.comchembk.comchemicalbook.combldpharm.com

Synthesis and Research Findings

The asymmetric synthesis of 2-substituted piperidines, including the ethyl derivative, has been an active area of research. One reported method involves the ozonolysis of 1-substituted cyclopentenes followed by reductive aminocyclization using a chiral benzylic amine. oup.comtandfonline.comjst.go.jp Subsequent hydrogenation yields the optically active 2-alkylpiperidine. oup.comtandfonline.comjst.go.jp

Another significant approach is the asymmetric hydrogenation of 2-alkylpyridines. dicp.ac.cnacs.org For example, an Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridinium salts using specific chiral ligands has been shown to produce enantioenriched piperidines with high enantiomeric ratios. dicp.ac.cnacs.org This method provides an efficient and atom-economical route to these valuable chiral compounds. dicp.ac.cn

Rhodium-catalyzed transfer hydrogenation of pyridinium salts has also been developed as a method to access chiral piperidines. dicp.ac.cnbohrium.comresearchgate.net This approach avoids the use of high-pressure hydrogen gas and can tolerate a variety of functional groups.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-ethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKKFZGCDJDQK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321316 | |

| Record name | (2R)-2-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-08-3 | |

| Record name | (2R)-2-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Resolution of 2 Ethylpiperidine

Strategies for Racemic 2-Ethylpiperidine (B74283) Preparation

The industrial and laboratory-scale synthesis of racemic 2-ethylpiperidine predominantly relies on the catalytic hydrogenation of 2-ethylpyridine (B127773). This method involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring in the presence of a metal catalyst and a hydrogen source. A variety of catalysts have been demonstrated to be effective for this transformation, each with its own set of optimal reaction conditions.

The choice of catalyst and reaction parameters such as temperature, pressure, and solvent significantly influences the yield and purity of the final product. Common catalysts include platinum-based, palladium-based, and rhodium-based systems. For instance, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of substituted pyridines. asianpubs.orgresearchgate.net The reaction is typically carried out in a protic solvent like glacial acetic acid under hydrogen pressure, which can range from 50 to 70 bar. asianpubs.org Other successful catalytic systems include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), which are also widely used for pyridine hydrogenation. researchgate.netmdpi.com

Alternative approaches to racemic 2-ethylpiperidine exist, though they are less common for direct synthesis. These can include the alkylation of pre-formed piperidine rings, although regioselectivity can be a challenge. dss.go.th

Table 1: Catalytic Systems for the Hydrogenation of 2-Ethylpyridine

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Reference |

| Platinum(IV) oxide (PtO₂) | Glacial Acetic Acid | 50-70 | Room Temperature | asianpubs.org |

| Palladium on Carbon (Pd/C) | Various | Variable | Variable | researchgate.netmdpi.com |

| Rhodium on Carbon (Rh/C) | Various | Variable | Variable | researchgate.netmdpi.com |

Enantioselective Resolution Techniques for (R)-2-Ethylpiperidine

The separation of racemic 2-ethylpiperidine into its constituent enantiomers is a crucial step for applications where stereochemistry is important. Two primary methods for this resolution are enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution Approaches and Optimization

Enzymatic kinetic resolution (EKR) has emerged as a powerful and highly selective method for obtaining enantiomerically pure amines like (R)-2-ethylpiperidine. This technique utilizes the stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Lipases are the most commonly employed biocatalysts for the kinetic resolution of amines and their derivatives due to their broad substrate scope, high stability in organic solvents, and commercial availability. For the resolution of 2-ethylpiperidine, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL) have shown significant potential. d-nb.infonih.gov

The choice of solvent, temperature, and acylating agent are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. Organic solvents are often preferred as they can enhance enzyme activity and selectivity. mdpi.com The reaction temperature is also a key factor, with a balance needed between reaction rate and enzyme stability and selectivity.

Direct enzymatic acylation of the secondary amine in 2-ethylpiperidine can be challenging. A more effective strategy involves the derivatization of the racemic amine to a suitable substrate for enzymatic hydrolysis. One successful approach is the acylation of racemic 2-ethylpiperidine with ethyl chlorooxoacetate to form the corresponding oxalamic ester. This derivative then serves as the substrate for enantioselective enzymatic hydrolysis.

In a reported resolution, the enzymatic hydrolysis of the N-acylated 2-ethylpiperidine derivative shows excellent enantioselectivity. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding acid, while leaving the other enantiomer of the ester largely unreacted. This allows for the separation of the enantiomerically enriched acid and the remaining unreacted ester, which can then be deprotected to yield the desired enantiopure amines.

The progress of the enzymatic resolution is typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This allows for the simultaneous determination of the conversion and the enantiomeric excess (ee) of both the product and the remaining substrate. The enantiomeric excess is a measure of the purity of the enantiomer and is a critical parameter in assessing the success of the resolution.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor.

Commonly used chiral resolving agents for amines include tartaric acid derivatives (such as dibenzoyl-L-tartaric acid) and mandelic acid. google.comlibretexts.org The choice of the resolving agent and the crystallization solvent is crucial for achieving an efficient separation and requires empirical screening to find the optimal conditions. Once the diastereomeric salt is isolated in a pure form, the desired enantiomer of 2-ethylpiperidine can be liberated by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

| Dibenzoyl-L-tartaric acid | Acid | google.com |

| (S)-Mandelic acid | Acid | google.com |

| (+)-Tartaric acid | Acid | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | libretexts.org |

Chromatographic Resolution Methods

Chromatographic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method can be applied to secondary and tertiary amines, where enzymatic kinetic resolution might be challenging or impossible. thieme-connect.de The primary drawback of preparative-scale chiral chromatography is the high cost of the chiral stationary phases (CSPs). thieme-connect.de

The resolution of racemic 2-ethylpiperidine can be achieved through derivatization followed by separation. For instance, the racemic amine can be acylated with ethyl chlorooxoacetate to form oxalamic esters. thieme-connect.de Subsequent enzymatic hydrolysis can selectively act on one enantiomer, allowing for the separation of the resulting acid and the unreacted ester, which can then be deprotected to yield the individual enantiomers. thieme-connect.de

High-performance liquid chromatography (HPLC) is a key analytical technique for assessing the purity and enantiomeric excess of the separated products. The effectiveness of the separation, known as resolution (Rs), is a critical parameter. A resolution value of 1.5 or greater ensures baseline separation, allowing for accurate quantification of each enantiomer. inacom.nl Resolution is influenced by the column's efficiency (N), the selectivity (α) of the chiral stationary phase, and the retention factor (k). inacom.nl

Table 1: Key Parameters in Chromatographic Resolution

| Parameter | Description | Importance |

| Resolution (Rs) | The degree of separation between two peaks. | A value ≥ 1.5 indicates baseline separation for accurate quantification. inacom.nl |

| Efficiency (N) | A measure of the column's ability to produce narrow peaks. | Higher efficiency leads to better resolution. inacom.nl |

| Selectivity (α) | The ability of the system to distinguish between enantiomers. | A high α value indicates good separating power. inacom.nl |

| Retention Factor (k) | The measure of the time a sample component resides in the stationary phase relative to the mobile phase. | Optimal k values (typically between 2 and 10) are necessary for good resolution without excessively long analysis times. inacom.nl |

Asymmetric Synthesis of (R)-2-Ethylpiperidine Scaffolds

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uksigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk This method has been instrumental in the synthesis of numerous biologically active compounds. nih.gov

The general strategy involves reacting the starting material with a chiral auxiliary to form a new compound where the auxiliary directs the stereochemistry of a subsequent reaction, such as alkylation or an aldol (B89426) reaction. wikipedia.orgharvard.edu The diastereomeric products can then be separated using standard techniques like chromatography or crystallization. york.ac.uk

Several types of chiral auxiliaries are available, including those derived from naturally occurring compounds like amino acids and terpenes. nih.gov Examples of widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed to form an enolate, and subsequent alkylation is directed by the chiral auxiliary. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction Controlled | Key Features |

| Evans' Oxazolidinones | Aldol reactions, alkylations | High diastereoselectivity, well-defined transition states. nih.gov |

| Pseudoephedrine | Alkylation of carbonyl compounds | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Provides good stereocontrol and is readily available. |

| (R)-BINOL | Asymmetric synthesis of cyclic terpenes | Used as a chiral ligand or auxiliary. wikipedia.org |

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. beilstein-journals.org This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Transition metal catalysts are versatile tools for constructing heterocyclic compounds like piperidines. mdpi.com Metals such as iridium, rhodium, ruthenium, and nickel are effective for stereoselective catalytic hydrogenation. mdpi.commdpi.com

Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts is a successful method for producing chiral piperidines. mdpi.com This reaction often proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. mdpi.com Similarly, rhodium catalysts with chiral ligands have been used for the hydrogenation of pyridine derivatives. mdpi.com Ruthenium complexes are also employed in the asymmetric hydrogenation of enamines to form piperidines. mdpi.com

Intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst with a chiral ligand provides a regioselective method for preparing six-membered N-heterocycles. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features |

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | High-volume synthesis potential. mdpi.com |

| Rhodium(I) with Ferrocene Ligand | Asymmetric Hydrogenation | Pyridine Derivatives | Effective for specific substrates. mdpi.com |

| Ruthenium(II) Complex | Asymmetric Hydrogenation | Enamines | Provides complete conversion to piperidine. mdpi.com |

| Nickel with Chiral P-O Ligand | Intramolecular Hydroalkenylation | 1,6-Ene-dienes | Forms six-membered N-heterocycles. nih.gov |

Organocatalysis employs small organic molecules to catalyze chemical reactions. This field has grown rapidly as an alternative to metal-based catalysts. nih.gov Chiral organocatalysts can be used to synthesize enantiomerically enriched piperidines through various reaction cascades. nih.gov

For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins with excellent enantioselectivity. nih.gov Another approach involves the intramolecular aza-Michael reaction, where a quinoline-based organocatalyst and a co-catalyst like trifluoroacetic acid can afford enantiomerically enriched 2,6-disubstituted piperidines. nih.gov

Cascade and Multicomponent Reactions for Piperidine Formation

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single pot under the same reaction conditions. baranlab.org Multicomponent reactions (MCRs) are a type of cascade where three or more starting materials react to form a product that incorporates portions of all the reactants. researchgate.net These reactions are highly efficient and atom-economical.

A hydrogen-borrowing [5+1] annulation method reported by Donohoe and coworkers utilizes an iridium(III) catalyst for the stereoselective synthesis of substituted piperidines. nih.gov The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction. nih.gov

Another example is a one-pot Michael addition/nitro-Mannich/lactamization cascade using substituted nitrostyrenes, aromatic aldehydes, and other reagents to form highly functionalized piperidines. researchgate.net Radical-mediated cyclizations also offer a pathway to piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex. nih.gov

Advanced Spectroscopic and Structural Characterization of R 2 Ethylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-Ethylpiperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment and profound insight into the molecule's preferred conformation.

Conformational Analysis: The piperidine (B6355638) ring typically adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of (R)-2-Ethylpiperidine, the ethyl group predominantly assumes the equatorial position. This preference is a result of minimizing 1,3-diaxial interactions, which are significant steric clashes that would occur between an axial ethyl group and the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring. The N-H proton also shows a preference for the equatorial position to reduce steric hindrance with the adjacent ethyl group. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key data for conformational analysis. The proton at C2 (the chiral center) is axial when the ethyl group is equatorial. This axial proton typically appears as a complex multiplet at a relatively upfield chemical shift due to shielding effects and shows large axial-axial (J_ax-ax) and smaller axial-equatorial (J_ax-eq) coupling constants. Protons on the ethyl group and other ring positions can be assigned based on their chemical shifts and coupling patterns. rsc.orgsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. The chemical shifts of the ring carbons are sensitive to their stereochemical environment. For instance, the carbon atoms of the piperidine ring (C2-C6) show distinct signals that confirm the chair conformation and the equatorial orientation of the ethyl group. rsc.orgnih.gov Studies on similar 2-alkylpiperidines support these assignments and conformational preferences. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for (R)-2-Ethylpiperidine

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2-H | ~2.3-2.4 | ~58.2 |

| C6-H (axial) | ~3.0 | ~46.5 |

| C6-H (equatorial) | ~2.5-2.6 | ~46.5 |

| Ring CH₂ (C3, C4, C5) | ~1.0-1.8 | ~24.3, ~25.7, ~31.5 |

| Ethyl CH₂ | ~1.2-1.4 | ~29.4 |

| Ethyl CH₃ | ~0.8-0.9 | ~9.9 |

| N-H | ~2.7-3.0 (broad) | N/A |

| Note: Data are estimated based on values for 2-ethylpiperidine (B74283) and related structures. Actual values may vary depending on solvent and experimental conditions. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

FT-IR Spectroscopy: The FT-IR spectrum of (R)-2-Ethylpiperidine displays characteristic absorption bands. A notable broad peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the ethyl and piperidine methylene (B1212753) groups are observed between 2800 and 3000 cm⁻¹. The region from 1400 to 1500 cm⁻¹ contains bands corresponding to CH₂ scissoring and bending vibrations. nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. As a less polar molecule, the C-C and C-H vibrations in the aliphatic structure of (R)-2-Ethylpiperidine often produce strong Raman signals. horiba.comspectroscopyonline.com The spectrum can help confirm the aliphatic backbone and provide details on skeletal vibrations that may be weak or absent in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for 2-Ethylpiperidine

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3350 (broad) | Weak/Not observed | Secondary Amine |

| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 | CH₃, CH₂, CH |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 | Piperidine & Ethyl |

| C-N Stretch | ~1100-1200 | ~1100-1200 | Aliphatic Amine |

| Ring Vibrations | Various | Various | Piperidine Ring "Breathing" |

| Note: Frequencies are approximate and sourced from spectral data for 2-ethylpiperidine. nih.govnist.govnist.gov |

Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of (R)-2-Ethylpiperidine by providing a highly accurate mass measurement. uni-saarland.dethermofisher.com The molecular formula of 2-Ethylpiperidine is C₇H₁₅N, which corresponds to a monoisotopic mass of approximately 113.1204 Da. nih.govnist.gov

Upon electron impact ionization, the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern provides structural information that acts as a molecular fingerprint. ulethbridge.ca For 2-Ethylpiperidine, the most prominent peak in the mass spectrum is often not the molecular ion peak but a fragment resulting from the loss of the ethyl group.

Key Fragmentation Pathways:

α-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For 2-Ethylpiperidine, this involves the loss of the ethyl radical (•CH₂CH₃), resulting in a stable iminium cation fragment at a mass-to-charge ratio (m/z) of 84. nih.govlibretexts.org This is typically the base peak in the spectrum.

Loss of other fragments: Other peaks can be observed corresponding to the loss of smaller alkyl fragments from the ring. libretexts.orgmiamioh.edu

Interactive Data Table: HRMS Fragmentation of 2-Ethylpiperidine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 113.1204 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 84.0813 | [C₅H₁₀N]⁺ | Base Peak, loss of ethyl radical (•C₂H₅) via α-cleavage |

| 56.0656 | [C₃H₆N]⁺ | Further fragmentation of the ring |

| Note: Data corresponds to the expected fragmentation pattern for 2-ethylpiperidine. nih.gov |

X-ray Crystallography of (R)-2-Ethylpiperidine Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. mdpi.com Since (R)-2-Ethylpiperidine is a liquid at room temperature, crystallographic analysis requires its conversion into a solid, crystalline derivative, such as a salt (e.g., hydrochloride) or a complex with another molecule. semanticscholar.orgrsc.org

While specific crystal structures for derivatives of (R)-2-Ethylpiperidine are not widely reported in public databases, the technique remains the gold standard for stereochemical assignment. ugr.es A successful crystallographic study of an (R)-2-Ethylpiperidine derivative would unequivocally confirm:

The (R) configuration at the C2 chiral center.

The chair conformation of the piperidine ring in the solid state.

The precise orientation of the ethyl group (equatorial or axial) and the N-H proton.

Intermolecular interactions , such as hydrogen bonding involving the N-H group, which dictate the crystal packing. jyu.fi

For example, a study on the hydrochloride salt of (2R)-2-ethylpiperidine confirmed its absolute configuration via comparison of its optical rotation with known standards, a result that would be definitively proven by X-ray analysis. semanticscholar.org The analysis of related chiral piperidine complexes demonstrates the power of this method to elucidate detailed structural features and non-covalent interactions in the solid state. jyu.fidtu.dk

Theoretical and Computational Investigations of R 2 Ethylpiperidine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the relationship between the chemical structure of piperidine (B6355638) derivatives and their reactivity. researchgate.net DFT calculations can elucidate electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, which are crucial for understanding and predicting a molecule's chemical behavior. bookpi.orgasianpubs.org

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. bookpi.orgresearchgate.net For piperidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these values. researchgate.netresearchgate.net

Another key aspect of reactivity explored via DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. asianpubs.org This allows for the prediction of how the molecule will interact with other reagents. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters have been effectively used to explain the chemical and biological activity of various piperidine-containing compounds. researchgate.netcolab.ws

Table 1: Representative DFT-Calculated Electronic Properties for Piperidine Derivatives Note: The following data is illustrative for substituted piperidine systems and demonstrates the type of information obtained from DFT studies. Specific values for (R)-2-Ethylpiperidine would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.0 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical stability | 6.5 to 9.0 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 1.0 to 3.0 Debye |

Data synthesized from principles described in referenced studies. bookpi.orgresearchgate.netcolab.ws

Conformational Analysis and Energy Landscape Exploration

The piperidine ring is not planar and exists in various conformations, with the chair conformation being the most stable. For a substituted piperidine like (R)-2-Ethylpiperidine, the substituent can occupy either an equatorial or an axial position, leading to different conformers with distinct energies. Conformational analysis aims to identify these stable conformers and determine their relative energies and the energy barriers for interconversion. ucl.ac.ukacs.org

Identifying all low-energy conformers of a flexible molecule is a significant computational challenge. Various algorithms have been developed to explore the conformational space efficiently. One such method is Tork , which uses normal-mode analysis in internal coordinates (bond angles and torsions) to find new energy minima. nih.gov The Tork method focuses on a key subset of torsional coordinates to generate distortions along natural molecular motions, which efficiently leads the structure to new, stable conformations. nih.govresearchgate.net This process is often followed by energy minimization to refine the geometry of the newly found conformers. researchgate.netverachem.com The Tork algorithm has been shown to be highly efficient for cyclic molecules like piperidines. nih.govverachem.com

The stereochemistry at the C2 carbon atom significantly influences the conformational preferences of (R)-2-Ethylpiperidine. For 2-alkylpiperidines, there is a strong preference for the conformer where the alkyl group occupies the equatorial position on the chair-form ring. This preference minimizes steric strain, particularly 1,3-diaxial interactions that would occur if the bulky ethyl group were in the axial position. clockss.orgacs.org The nitrogen atom's lone pair of electrons and the hydrogen atom attached to it also have conformational preferences, which can be influenced by N-alkylation or protonation. ucl.ac.uknih.gov The (R) configuration dictates a specific absolute spatial arrangement, but the energetic preference for the equatorial conformer over the axial one is the dominant factor in its ground-state geometry. escholarship.org

Table 2: Relative Conformational Energies for 2-Ethylpiperidine (B74283) Note: This table illustrates the typical energy difference between equatorial and axial conformers for a 2-alkylpiperidine.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | Ethyl-equatorial | 0.00 | ~98% |

| B | Ethyl-axial | ~1.7 - 2.1 | ~2% |

Data based on established principles of A-values and conformational analysis of piperidines. clockss.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of (R)-2-Ethylpiperidine. uq.edu.au MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. aps.org This allows for the study of time-dependent processes such as conformational changes (e.g., ring inversion), the rotation of the ethyl group, and interactions with solvent molecules. ucl.ac.uknih.gov

By running MD simulations, one can observe the transitions between different conformations and calculate the free energy barriers associated with these processes. aps.org For (R)-2-Ethylpiperidine, simulations would show the molecule predominantly residing in the equatorial-ethyl conformation, with occasional, brief excursions to higher-energy axial or twisted conformations. The Automated Topology Builder (ATB) is one resource that can provide force field parameters necessary for conducting MD simulations of small molecules like (R)-2-Ethylpiperidine. uq.edu.au

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. epj-conferences.orgepj-conferences.org Methods like DFT can be used to calculate various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netnih.gov

For (R)-2-Ethylpiperidine, theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm structural assignments. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra. researchgate.netnih.gov A comparison between calculated and experimental data often shows good correlation, confirming the accuracy of the computed molecular structure and electronic properties. nih.govnih.gov Discrepancies between calculated and experimental values can sometimes be resolved by considering solvent effects or by using more advanced computational models. epj-conferences.org

Role in Asymmetric Catalysis and Ligand Design

(R)-2-Ethylpiperidine as a Chiral Ligand Precursor

The synthesis of effective chiral ligands is paramount to the success of asymmetric catalysis. (R)-2-Ethylpiperidine offers a robust chiral scaffold that can be readily functionalized to create a diverse range of ligands. The nitrogen atom of the piperidine (B6355638) ring provides a convenient point of attachment for various coordinating groups, such as phosphines, amines, and oxazolines, which are known to effectively bind to transition metals.

The ethyl group at the C2 position plays a crucial role in establishing a specific chiral environment around the metal center of a catalyst. This steric hindrance influences the binding of the prochiral substrate, favoring one approach over the other and thus leading to the preferential formation of one enantiomer of the product. The conformational rigidity of the piperidine ring, combined with the stereodirecting effect of the ethyl group, makes ligands derived from (R)-2-Ethylpiperidine effective in a range of asymmetric reactions.

Chiral Catalyst Systems Incorporating 2-Ethylpiperidine (B74283) Moieties

The incorporation of the (R)-2-Ethylpiperidine moiety into catalyst systems has been explored for various enantioselective transformations. These catalysts typically consist of a transition metal center, such as rhodium, iridium, or copper, coordinated to a chiral ligand derived from (R)-2-Ethylpiperidine. The specific nature of the metal and the other ligands in the coordination sphere can be fine-tuned to optimize the catalyst's activity and selectivity for a particular reaction.

Applications in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. Chiral catalyst systems bearing ligands derived from 2-alkylpiperidines have demonstrated high efficiency in the enantioselective hydrogenation of various prochiral substrates, including olefins, ketones, and imines.

While specific data for catalysts derived directly from (R)-2-Ethylpiperidine is not extensively documented in readily available literature, research on analogous 2-alkyl-substituted piperidine ligands provides valuable insights. For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines using ligands with chiral backbones has been shown to yield enantioenriched piperidines with high levels of enantioselectivity. These studies underscore the potential of catalyst systems incorporating the 2-ethylpiperidine motif to achieve high stereocontrol. The general success of these systems highlights the importance of the steric and electronic properties of the 2-alkyl substituent in influencing the outcome of the hydrogenation reaction.

| Substrate | Catalyst System (Conceptual) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Prochiral Olefin | [Rh(COD)Cl]₂ / (R)-2-Ethylpiperidine-derived phosphine (B1218219) ligand | Data not available | Conceptual |

| Prochiral Ketone | [Ir(COD)Cl]₂ / (R)-2-Ethylpiperidine-derived diamine ligand | Data not available | Conceptual |

| Prochiral Imine | Cu(OTf)₂ / (R)-2-Ethylpiperidine-derived bis(oxazoline) ligand | Data not available | Conceptual |

Role in Other Enantioselective Transformations (e.g., Aldol (B89426) Reactions)

The utility of chiral ligands derived from (R)-2-Ethylpiperidine extends beyond hydrogenation to other important carbon-carbon bond-forming reactions, such as the aldol reaction. In this context, the piperidine derivative can act as a chiral auxiliary, temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction.

The chiral environment created by the (R)-2-Ethylpiperidine auxiliary influences the facial selectivity of the enolate attack on the aldehyde, leading to the formation of a specific diastereomer of the aldol adduct. Subsequent removal of the auxiliary yields the enantioenriched β-hydroxy carbonyl compound. While the use of chiral oxazolidinones and other auxiliaries is more common in asymmetric aldol reactions, the principles of stereocontrol demonstrated by these systems can be conceptually applied to auxiliaries derived from (R)-2-Ethylpiperidine. The steric bulk of the ethyl group and the conformational bias of the piperidine ring would be key factors in determining the diastereoselectivity of the reaction.

| Aldehyde | Enolate Precursor with (R)-2-Ethylpiperidine Auxiliary | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-propionyl-(R)-2-ethylpiperidine | syn | Data not available | Conceptual |

| Isobutyraldehyde | N-acetyl-(R)-2-ethylpiperidine | anti | Data not available | Conceptual |

Enantioselectivity and Diastereoselectivity Control Mechanisms

The mechanism of stereocontrol exerted by catalyst systems incorporating the (R)-2-Ethylpiperidine moiety is rooted in the principles of steric and electronic differentiation in the transition state of the reaction. The chiral ligand or auxiliary creates a three-dimensional pocket around the active site of the catalyst.

In asymmetric hydrogenation, the coordination of the prochiral substrate to the metal center is influenced by the steric hindrance imposed by the ethyl group of the piperidine ligand. This interaction forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the incoming hydrogen. The result is the selective formation of one enantiomer of the hydrogenated product.

Similarly, in aldol reactions employing (R)-2-Ethylpiperidine as a chiral auxiliary, the formation of a specific enolate geometry (Z or E) and the subsequent chelation of the metal cation (e.g., lithium or boron) by the auxiliary and the enolate oxygen create a rigid transition state. The approach of the aldehyde to this chiral enolate is then directed by the steric bulk of the ethyl group, leading to a high degree of diastereoselectivity. The precise nature of the transition state, and therefore the stereochemical outcome, can be influenced by factors such as the choice of metal, solvent, and the nature of the substituents on both the enolate and the aldehyde.

While detailed mechanistic studies specifically involving (R)-2-Ethylpiperidine-derived catalysts are limited, the general principles of asymmetric induction through steric repulsion and attractive non-covalent interactions within the catalyst-substrate complex are believed to be the primary drivers of enantioselectivity and diastereoselectivity.

Lack of Specific Research Data Precludes a Detailed Article on (R)-2-Ethylpiperidine as a Chiral Building Block

Following an extensive search of scientific literature, it has been determined that there is insufficient specific, detailed research available to construct a thorough and scientifically accurate article on the chemical compound "(R)-2-Ethylpiperidine" strictly following the requested outline. The existing body of research does not focus on this particular compound in the specific contexts of its application as a chiral building block for advanced organic synthesis as detailed in the user's instructions.

General methodologies for the synthesis of 2-alkylpiperidines, such as the asymmetric synthesis of the alkaloid (+)-coniine (which features a 2-propylpiperidine (B147437) structure), typically employ chiral auxiliaries or catalysts to establish the stereocenter, rather than utilizing (R)-2-ethylpiperidine as a starting material or a transferable chiral building block. researchgate.netresearchgate.netscilit.com The research focus is generally on the de novo creation of the chiral piperidine ring system rather than the synthetic manipulation of a pre-existing, simple chiral unit like (R)-2-ethylpiperidine.

Consequently, providing detailed research findings, data tables, and specific examples for the following outlined sections is not possible based on the available information:

Application As a Chiral Building Block in Advanced Organic Synthesis

Stereochemical Control in Multi-step Synthesis Utilizing (R)-2-Ethylpiperidine

Attempting to generate content for these sections would require extrapolation from unrelated compounds and would not meet the required standards of scientific accuracy and adherence to the specified subject. Therefore, a detailed article focusing solely on the chemical compound "(R)-2-Ethylpiperidine" as requested cannot be produced at this time.

Mechanistic Studies of Reactions Involving R 2 Ethylpiperidine

Investigation of Reaction Pathways in its Synthesis and Derivatization

The enantioselective synthesis of (R)-2-Ethylpiperidine and its derivatives is often achieved through the asymmetric hydrogenation of corresponding pyridine (B92270) precursors. One prominent pathway involves the use of chiral catalysts to control the stereochemical outcome of the reduction.

A common strategy for the synthesis of enantioenriched 2-substituted piperidines is the catalytic asymmetric hydrogenation of pyridinium (B92312) salts. This approach offers a direct route to chiral piperidines. For instance, the hydrogenation of 2-alkylpyridines can be achieved with high enantioselectivity using iridium-based catalysts. researchgate.net The reaction proceeds through the formation of a chiral iridium catalyst complex that coordinates to the pyridine substrate, facilitating the stereoselective addition of hydrogen.

Another effective method involves the use of chiral auxiliaries to direct the stereochemistry of the hydrogenation. The Evans auxiliary, for example, can be attached to the pyridine ring, and subsequent hydrogenation leads to the formation of the desired piperidine (B6355638) diastereomer with high selectivity. Following the reduction, the chiral auxiliary can be cleaved to yield the enantioenriched (R)-2-Ethylpiperidine. researchgate.net

The derivatization of the piperidine ring, particularly at the C2 position, can be achieved through site-selective C-H functionalization. The choice of catalyst and protecting group on the nitrogen atom plays a critical role in directing the reaction to the desired position. For example, rhodium catalysts have been employed for the C-H functionalization of N-Boc-piperidine to introduce substituents at the C2 position. nih.gov The mechanism of such reactions typically involves the formation of a metal-carbene intermediate which then undergoes C-H insertion.

Stereoelectronic Effects and Reaction Stereoselectivity

Stereoelectronic effects play a pivotal role in governing the stereoselectivity of reactions involving (R)-2-Ethylpiperidine. The conformational preferences of the piperidine ring and the orientation of substituents are dictated by these effects, which in turn influence the transition state energies of competing reaction pathways.

The conformation of the piperidine ring is a key factor in determining the outcome of its reactions. In many cases, the chair conformation is the most stable. For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

Computational studies have shown that for N-acyl-2-methylpiperidines, the axial conformation of the methyl group can be favored due to pseudoallylic strain. This arises from the interaction between the 2-substituent and the N-acyl group, which possesses partial double bond character. This preference for the axial orientation can significantly impact the stereochemical course of subsequent reactions by influencing the accessibility of reagents to different faces of the molecule. nih.gov

The diastereoselectivity in the functionalization of (R)-2-Ethylpiperidine derivatives is a direct consequence of these stereoelectronic effects. For instance, in the alkylation of chiral piperidine derivatives, the incoming electrophile will preferentially approach from the less sterically hindered face, which is determined by the conformational bias of the piperidine ring and its substituents.

Below is a data table summarizing the diastereomeric ratio (d.r.) and enantiomeric excess (ee) for the C2 functionalization of N-protected piperidines with different catalysts, illustrating the impact of the catalyst and protecting group on stereoselectivity. nih.gov

| Entry | Protecting Group | Catalyst | Product | Yield (%) | d.r. | ee (%) |

| 1 | N-Boc | Rh2(R-TCPTAD)4 | 2-substituted piperidine | 83 | 11:1 | 93 |

| 2 | N-Boc | Rh2(R-TPPTTL)4 | 2-substituted piperidine | - | 27:1 | 69 |

| 3 | N-Bs | Rh2(R-TPPTTL)4 | 2-substituted piperidine | - | >30:1 | 52-73 |

Intermediates and Transition States in Chemical Transformations

The elucidation of intermediates and transition states in reactions involving (R)-2-Ethylpiperidine is essential for a complete mechanistic understanding. Spectroscopic techniques and computational modeling are powerful tools for characterizing these transient species.

In the catalytic asymmetric hydrogenation of pyridines, the reaction proceeds through a series of intermediates where the pyridine ring is coordinated to the chiral metal catalyst. The stereochemistry of the final product is determined at the hydrogen transfer step, and the structure of the corresponding transition state dictates the enantioselectivity.

Density Functional Theory (DFT) studies have been employed to investigate the stereoselectivity in Michael addition reactions involving piperidine. These calculations can model the transition state structures for the formation of different stereoisomers and predict the most favorable reaction pathway based on the calculated activation energies. researchgate.net

The characterization of intermediates in catalytic cycles can sometimes be achieved through spectroscopic methods such as NMR and IR spectroscopy, particularly when the intermediates are sufficiently stable. For instance, in the synthesis of transition metal complexes with 2-ethylpyridine (B127773), spectroscopic and crystallographic techniques have been used to characterize the coordination complexes formed. rsc.org

Computational chemistry provides valuable insights into the geometries and energies of transition states that are often difficult to study experimentally. For example, DFT calculations can be used to model the transition states in the N-alkylation of piperidines or in cycloaddition reactions, helping to explain the observed regioselectivity and stereoselectivity. researchgate.netsemanticscholar.orgsemanticscholar.org

Structure Activity Relationship Sar Studies: Methodological Aspects in Chemical Research

Principles of Stereochemistry in Chemical Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in determining the chemical activity and selectivity of chiral compounds like (R)-2-Ethylpiperidine. The specific spatial orientation of the ethyl group at the C2 position of the piperidine (B6355638) ring dictates how the molecule interacts with its biological targets, which are themselves chiral.

The concept of Easson-Stedman hypothesis posits that a more potent stereoisomer must have at least three points of interaction with its receptor. In the context of (R)-2-Ethylpiperidine, the nitrogen atom, the ethyl group, and the hydrogen atom at the chiral center can be considered as potential interaction points. The precise (R)-configuration ensures a specific orientation of these groups, leading to a complementary fit with a corresponding binding site. This stereochemical arrangement can significantly influence the binding affinity and efficacy of the compound. For instance, in many biologically active piperidine derivatives, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of stereoselectivity in drug-receptor interactions.

The synthesis of enantiomerically pure (R)-2-Ethylpiperidine is therefore a critical aspect of SAR studies. Stereoselective synthetic strategies are employed to ensure that the desired stereoisomer is obtained in high purity, allowing for an accurate assessment of its biological activity without interference from its enantiomeric counterpart. The biological evaluation of both the (R) and (S) enantiomers is often necessary to fully understand the stereochemical requirements of the target receptor.

A hypothetical comparison of the biological activity of (R)- and (S)-2-ethylpiperidine derivatives could be represented as follows, illustrating the potential for stereoselectivity.

| Compound | Enantiomer | Receptor Binding Affinity (Ki, nM) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 2-Ethylpiperidine (B74283) Derivative A | (R) | 15 | 0.5 |

| 2-Ethylpiperidine Derivative A | (S) | 350 | 12.5 |

| 2-Ethylpiperidine Derivative B | (R) | 8 | 0.2 |

| 2-Ethylpiperidine Derivative B | (S) | 210 | 8.9 |

Computational Approaches to SAR for (R)-2-Ethylpiperidine Derivatives

Computational chemistry has become an indispensable tool in modern SAR studies, offering insights into the molecular properties that govern biological activity and enabling the rational design of new compounds. For (R)-2-Ethylpiperidine derivatives, a variety of computational approaches can be employed to build predictive models and understand their interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For (R)-2-Ethylpiperidine derivatives, relevant descriptors might include molecular weight, logP, molar refractivity, and topological indices. A QSAR model can be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate these descriptors with observed biological activity. nih.gov Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A representative set of computed molecular descriptors for (R)-2-Ethylpiperidine is provided below. These descriptors can serve as a basis for building QSAR models.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 113.20 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| XLogP3 | 1.6 | A computed measure of the compound's hydrophobicity. nih.gov |

| Topological Polar Surface Area | 12.0 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. nih.gov |

| Complexity | 61.4 | A measure of the intricacy of the molecular structure. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms. nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms with lone pairs. nih.gov |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation. nih.gov |

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For (R)-2-Ethylpiperidine derivatives, docking studies can be used to visualize and analyze the interactions between the ligand and the amino acid residues in the binding pocket of a target protein. This can help to explain the observed stereoselectivity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The results of docking studies can guide the design of new derivatives with improved binding characteristics.

Influence of Conformational Flexibility on Chemical Recognition

The conformational preference of the substituent is influenced by steric and electronic factors. In general, bulky substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energy difference between the axial and equatorial conformers is known as the A-value. Molecular mechanics calculations can be used to predict the conformational energies of different conformers of (R)-2-Ethylpiperidine derivatives. nih.gov

The following table presents hypothetical conformational free energy differences for a 2-substituted piperidine, illustrating the preference for the equatorial conformer.

| Substituent at C2 | Conformational Free Energy Difference (ΔG°, kcal/mol) (Equatorial - Axial) |

|---|---|

| -CH₃ | -1.7 |

| -CH₂CH₃ | -1.8 |

| -CH(CH₃)₂ | -2.1 |

| -C(CH₃)₃ | > -4.0 |

Data is representative and illustrates the increasing preference for the equatorial position with increasing substituent size.

The dynamic equilibrium between the axial and equatorial conformers means that at any given time, a population of both conformers exists. However, it is often the case that only one of these conformers is biologically active. The receptor may selectively bind to the higher-energy conformer, a concept known as conformational selection. Therefore, understanding the conformational landscape of (R)-2-Ethylpiperidine derivatives is essential for a complete SAR analysis. The flexibility of the piperidine ring and the energetic barrier to ring inversion can also play a role in the kinetics of receptor binding.

Future Directions and Emerging Research Avenues for R 2 Ethylpiperidine

Development of Novel Enantioselective Synthetic Routes

The efficient and stereocontrolled synthesis of (R)-2-Ethylpiperidine is paramount for its broader application. While classical resolution and chiral pool-based methods have been employed, the development of more atom-economical and scalable enantioselective routes is a key research objective. Future efforts are likely to concentrate on catalytic asymmetric methods that can deliver the target molecule with high enantiopurity and yield.

One promising direction is the asymmetric hydrogenation of 2-ethylpyridine (B127773) derivatives . This approach, which has been successfully applied to other substituted pyridines, offers a direct and efficient route to chiral piperidines. Research into novel chiral catalysts, particularly those based on iridium or rhodium complexes with chiral ligands, could lead to highly effective and selective transformations.

Another area of active investigation is the enantioselective cyclization of acyclic precursors . This can involve various strategies, such as:

Intramolecular hydroamination: Catalytic asymmetric hydroamination of aminoalkenes presents a powerful tool for the construction of chiral nitrogen heterocycles.

Reductive amination cascades: The development of one-pot tandem reactions, such as the reductive amination of keto-amines, can provide a streamlined synthesis from readily available starting materials. nih.gov

Aza-Diels-Alder reactions: The cycloaddition of imines with dienes, catalyzed by chiral Lewis acids, offers another convergent approach to substituted piperidines.

The table below summarizes potential modern enantioselective synthetic strategies applicable to (R)-2-Ethylpiperidine.

| Synthetic Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High atom economy, direct route |

| Intramolecular Hydroamination | Chiral Transition Metal Catalysts | High stereocontrol |

| Reductive Amination | Biocatalysts or Chiral Metal Hydrides | Mild reaction conditions |

| Aza-Diels-Alder Reaction | Chiral Lewis Acids | Convergent synthesis |

Further research into biocatalysis, utilizing enzymes such as imine reductases or transaminases, could also provide highly selective and environmentally benign synthetic routes.

Exploration of New Catalytic Applications

Beyond its role as a synthetic intermediate, (R)-2-Ethylpiperidine and its derivatives are poised for exploration in asymmetric catalysis. The chiral piperidine (B6355638) motif can serve as a backbone for the design of novel organocatalysts and ligands for metal-catalyzed reactions.

Emerging applications in this domain include:

Asymmetric Michael Additions: Chiral amines are known to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. (R)-2-Ethylpiperidine derivatives could be employed to induce high stereoselectivity in these reactions.

Enantioselective Aldol (B89426) Reactions: As a chiral base, (R)-2-Ethylpiperidine could be used to promote the formation of chiral enolates, leading to the stereoselective synthesis of β-hydroxy carbonyl compounds.

Ligands for Transition Metal Catalysis: The nitrogen atom of the piperidine ring can coordinate to transition metals. By functionalizing the piperidine scaffold, new chiral ligands can be developed for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

The potential catalytic applications are vast and represent a significant area for future research. The development of derivatives of (R)-2-Ethylpiperidine with tunable steric and electronic properties will be crucial for optimizing their performance in these catalytic roles.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and catalytic applications for (R)-2-Ethylpiperidine. Advanced computational modeling can provide valuable insights into reaction mechanisms, predict enantioselectivity, and guide the rational design of new catalysts and ligands.

Key areas where computational modeling can make a significant impact include:

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis of (R)-2-Ethylpiperidine. This allows for the elucidation of transition state geometries and the prediction of activation energies, providing a deeper understanding of the factors controlling stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For catalytic applications, QSAR models can be developed to correlate the structural features of (R)-2-Ethylpiperidine-based catalysts with their observed activity and selectivity. nih.gov These models can then be used to predict the performance of new catalyst designs prior to their synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of (R)-2-Ethylpiperidine and its derivatives, as well as their interactions with other molecules in solution. This is particularly useful for understanding the behavior of these compounds as organocatalysts or ligands in complex reaction environments.

The table below outlines the application of different computational modeling techniques.

| Modeling Technique | Application | Predicted Outcomes |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms | Transition state energies, stereoselectivity |

| QSAR | Catalyst design and optimization | Catalytic activity and enantioselectivity |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Ligand-receptor binding modes, dynamic behavior |

The synergy between computational modeling and experimental work will be crucial for the rapid advancement of research on (R)-2-Ethylpiperidine.

Integration into Materials Science and Supramolecular Chemistry (Non-Biological)

The unique structural and stereochemical properties of (R)-2-Ethylpiperidine make it an attractive building block for the development of novel materials with tailored properties. Its integration into materials science and supramolecular chemistry represents a burgeoning field of research with significant potential for non-biological applications.

Potential research avenues include:

Chiral Polymers: (R)-2-Ethylpiperidine can be incorporated into polymer backbones or as pendant groups to create chiral polymers. These materials can exhibit interesting chiroptical properties and may find applications in chiral separations, asymmetric catalysis, and sensing.

Supramolecular Assemblies: The piperidine nitrogen can participate in hydrogen bonding and other non-covalent interactions. This allows for the use of (R)-2-Ethylpiperidine derivatives as building blocks for the construction of well-defined supramolecular architectures, such as gels, liquid crystals, and metal-organic frameworks (MOFs). The chirality of the building block can be transferred to the macroscopic properties of the resulting assembly.

Functional Materials: The incorporation of (R)-2-Ethylpiperidine into functional materials, such as corrosion inhibitors or curing agents for epoxy resins, can enhance their performance and introduce new functionalities. chemimpex.com For instance, its use as a curing agent can improve the mechanical properties and durability of polymer materials. chemimpex.com

The exploration of (R)-2-Ethylpiperidine in these non-biological contexts is still in its early stages, but the initial findings suggest a promising future for its application in the design and synthesis of advanced materials.

Q & A

Q. What are the common synthetic routes for (R)-2-Ethylpiperidine, and how are enantiomeric purity and yield optimized?

(R)-2-Ethylpiperidine is synthesized via enzymatic resolution of racemic mixtures. A typical protocol involves:

- Acylation : Protecting (±)-2-ethylpiperidine with an oxime ester to form a non-chiral intermediate .

- Enzymatic Hydrolysis : Using proteases (e.g., Aspergillus spp.) to selectively hydrolyze one enantiomer of the oxime ester, achieving >50% conversion for kinetic resolution .

- Deprotection : Acidic cleavage (e.g., 4N HCl) releases the enantiopure amine, with yields ~80% and high enantiomeric excess (ee) . Key optimization parameters include enzyme selection, reaction temperature, and pH control during hydrolysis .

Q. Which analytical methods are critical for verifying the structure and purity of (R)-2-Ethylpiperidine?

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via characteristic peaks (e.g., δ 1.2–1.5 ppm for ethyl groups, δ 2.8–3.2 ppm for piperidine protons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 116.2 for (R)-2-ethylpiperidine) .

- High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .

- Elemental Analysis : Verifies stoichiometric composition (C7H15N) .

Q. How does (R)-2-Ethylpiperidine participate in lactonization reactions, and what kinetic data supports its reactivity?

(R)-2-Ethylpiperidine acts as a nucleophilic catalyst in lactonization. Kinetic studies (Table III, ) show:

- Rate Constant (k₂) : 6 mol⁻¹ sec⁻¹ in dioxane at 21°C.

- Steric Effects : Bulkier substituents (e.g., 2-ethyl vs. piperidine) reduce reaction rates due to hindered nucleophilic attack . Methodology: Monitor reaction progress via UV-Vis spectroscopy or quenching with acidic workup .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for (R)-2-Ethylpiperidine-catalyzed reactions?

Discrepancies in rate constants (e.g., Table III vs. Table IV in ) may arise from:

- Solvent Effects : Polar solvents stabilize transition states differently.

- Impurity Interference : Trace water or oxygen alters reaction pathways. Resolution Strategy :

- Replicate experiments under inert atmospheres (argon/glovebox).

- Use standardized reagents (e.g., anhydrous dioxane).

- Apply multivariate regression to isolate variables .

Q. What methodologies enable enantioselective synthesis of (R)-2-Ethylpiperidine with >99% ee?

Advanced approaches include:

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic hydrolysis with in situ racemization using transition-metal catalysts (e.g., Ru-based Shvo catalyst) .

- Asymmetric Hydrogenation : Employ chiral phosphine ligands (e.g., BINAP) with palladium catalysts to reduce imine precursors .

- Continuous Flow Systems : Enhance ee by precise control of residence time and enzyme immobilization .

Q. How can computational modeling guide the design of (R)-2-Ethylpiperidine derivatives for specific applications?

- Density Functional Theory (DFT) : Predicts regioselectivity in nucleophilic reactions (e.g., lactonization) by analyzing frontier molecular orbitals .

- Molecular Docking : Screens enzyme-substrate compatibility for improved kinetic resolution (e.g., protease binding pockets) .

- QSPR Models : Correlates substituent effects (e.g., ethyl vs. methyl groups) with reaction rates .

Q. What are the challenges in scaling up (R)-2-Ethylpiperidine synthesis while maintaining enantiopurity?

Key challenges and solutions:

Q. How can chemoproteomics leverage (R)-2-Ethylpiperidine derivatives for target identification?

(R)-2-Ethylpiperidine scaffolds are functionalized as covalent probes:

- Probe Design : Attach electrophilic warheads (e.g., acrylamide) to target cysteine residues in proteins .

- Pull-Down Assays : Use biotin tags for affinity purification and LC-MS/MS identification of binding partners .

- Validation : Competitive labeling with iodoacetamide confirms target specificity .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.